

Physical and chemical properties of 2-Chloro-5-methoxy-1H-benzimidazole

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Compound of Interest

Compound Name: 2-Chloro-5-methoxybenzimidazole

Cat. No.: B098737

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An In-depth Technical Guide to 2-Chloro-5-methoxy-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxy-1H-benzimidazole is a heterocyclic aromatic organic compound that holds significant interest within the fields of medicinal chemistry and drug development. As a derivative of benzimidazole, a scaffold present in numerous biologically active molecules, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its chemical structure, featuring a chloro substituent at the 2-position and a methoxy group at the 5-position of the benzimidazole core, imparts specific reactivity and properties that are exploited in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic workflow.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Chloro-5-methoxy-1H-benzimidazole is presented below. The data has been compiled from various chemical databases and supplier information. It is important to note that some of the presented data are computed and have not been experimentally verified.

Table 1: Identifiers and Molecular Characteristics

Property	Value	Source
IUPAC Name	2-chloro-6-methoxy-1H-benzimidazole	[1]
CAS Number	15965-54-5	[1]
Molecular Formula	C ₈ H ₇ ClN ₂ O	[1]
Molecular Weight	182.61 g/mol	[1]
Canonical SMILES	<chem>COC1=CC2=C(C=C1)N=C(N2)Cl</chem>	[1]
InChI Key	FMDGYQOERIOABX-UHFFFAOYSA-N	[1]

Table 2: Physical Properties

Property	Value	Notes
Appearance	White to off-white or light yellowish-brown powder/crystals	[2]
Melting Point	261-263 °C	[3]
Boiling Point	>360 °C (Predicted for Benzimidazole)	[4]
Solubility	Insoluble in water. Soluble in DMSO and sparingly in Methanol.	[2]
logP (Octanol-Water Partition Coefficient)	1.9 (Computed)	[1]
pKa	Not available	
Density	Not available	

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 2-Chloro-5-methoxy-1H-benzimidazole. These protocols are based on general methods for the synthesis and analysis of benzimidazole derivatives and may require optimization for specific laboratory conditions.

Synthesis of 2-Chloro-5-methoxy-1H-benzimidazole

The synthesis of 2-chloro-benzimidazole derivatives typically involves a multi-step process starting from the corresponding o-phenylenediamine. A general and adaptable synthetic route is outlined below.

Step 1: Synthesis of 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one

- **Reaction Setup:** In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
- **Cyclization:** Add urea (2 equivalents) to the solution. Heat the reaction mixture to 135-140°C and reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture and remove the DMF by distillation under reduced pressure.
- **Purification:** Wash the resulting solid with water. Dissolve the crude product in a 10% aqueous sodium hydroxide solution and filter to remove any insoluble impurities. Neutralize the filtrate with a 35% aqueous hydrochloric acid solution to precipitate the product.
- **Isolation:** Collect the precipitate by filtration, wash with water, and dry to obtain 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Chlorination to 2-Chloro-5-methoxy-1H-benzimidazole

- **Reaction Setup:** In a clean, dry round-bottom flask, place 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) and phosphoryl chloride (POCl_3) (2 equivalents). A catalytic amount of phenol can be added.

- **Chlorination:** Heat the mixture to 103-107°C and maintain this temperature for 12 hours. Monitor the reaction by TLC.
- **Work-up:** After the reaction is complete, carefully cool the mixture in an ice bath. Slowly and cautiously neutralize the reaction mixture with a 40% sodium hydroxide solution to a pH of approximately 10. This step is highly exothermic and should be performed with care.
- **Isolation and Purification:** The crude product will precipitate out. Collect the solid by filtration and wash with cold water. The crude 2-Chloro-5-methoxy-1H-benzimidazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Objective:** To confirm the molecular structure of the synthesized compound.
- **Instrumentation:** A 400 MHz or higher NMR spectrometer.
- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:**
 - ¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic protons in the benzimidazole ring system and a singlet for the methoxy group protons.
 - ¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would correspond to the eight unique carbon atoms in the molecule.
- **Data Analysis:** Analyze the chemical shifts, integration values, and coupling patterns to confirm the assigned structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

- **Objective:** To identify the functional groups present in the molecule.

- Instrumentation: An FTIR spectrometer.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands for N-H stretching (around 3400-3300 cm^{-1}), C=N stretching (around 1620 cm^{-1}), C-O stretching of the methoxy group, and aromatic C-H and C=C stretching vibrations.

3. High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the synthesized compound.
- Instrumentation: An HPLC system with a UV detector.
- Method Parameters (General Method for Benzimidazoles):
 - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer. The exact composition should be optimized.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 218 nm or determined by UV scan).
 - Injection Volume: 10-20 μL .
- Sample Preparation: Prepare a standard solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
- Data Analysis: Analyze the chromatogram for the retention time and peak area of the main component to determine its purity.

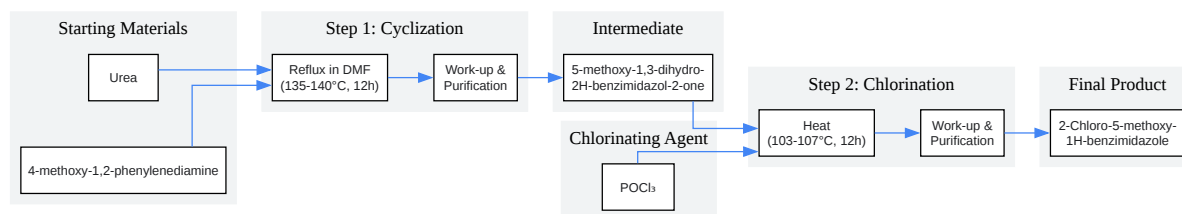
4. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the compound.
- Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Data Analysis: Look for the molecular ion peak $[M+H]^+$ corresponding to the calculated molecular weight of 2-Chloro-5-methoxy-1H-benzimidazole (183.03 for $C_8H_8ClN_2O^+$). The isotopic pattern for the chlorine atom (^{35}Cl and ^{37}Cl) should also be observable.^[1]

Visualizations

Synthesis Workflow of 2-Chloro-5-methoxy-1H-benzimidazole

The following diagram illustrates a typical workflow for the synthesis of 2-Chloro-5-methoxy-1H-benzimidazole, from starting materials to the final purified product.



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Caption: A generalized workflow for the two-step synthesis of 2-Chloro-5-methoxy-1H-benzimidazole.

Conclusion

2-Chloro-5-methoxy-1H-benzimidazole is a valuable building block in the synthesis of pharmacologically active compounds. This guide has provided a detailed overview of its core physical and chemical properties, along with generalized yet comprehensive experimental protocols for its synthesis and characterization. The provided information is intended to serve as a foundational resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration and application of this versatile benzimidazole derivative. It is recommended that the provided protocols be adapted and optimized for specific laboratory settings and that all necessary safety precautions be taken when handling the described chemicals.

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